2-sec-Butyl-3-methoxypyrazine

Beschreibung

Chemical Structure and Properties

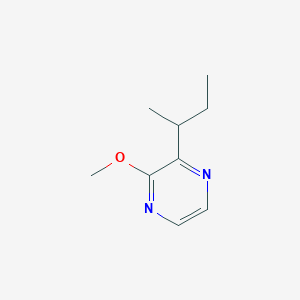

2-sec-Butyl-3-methoxypyrazine (SBMP) is a heterocyclic aromatic compound with the molecular formula C₉H₁₄N₂O (average mass: 166.22 g/mol). It features a pyrazine ring substituted with a methoxy group at position 3 and a sec-butyl group at position 2 . Its IUPAC name is 2-butan-2-yl-3-methoxypyrazine, and it is classified under methoxypyrazines, a subgroup of diazines .

Natural Occurrence and Roles

SBMP is naturally found in green plant tissues, including bell peppers (Capsicum annuum), asparagus, and Zingiber mioga (a ginger species) . It contributes to the characteristic "green" or "bell pepper" aroma in these plants, acting as a key odorant at trace concentrations (parts-per-trillion levels) . In insects, such as the wood tiger moth (Arctia plantaginis), SBMP serves as a defensive allomone, deterring avian predators .

Eigenschaften

IUPAC Name |

2-butan-2-yl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJVIJVPEQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047082 | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a bell pepper, galbanum odour | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-1.002 | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24168-70-5 | |

| Record name | 2-sec-Butyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sec-butyl-2-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UR370ONE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 3-sek-Butyl-2-methoxypyrazin umfasst in der Regel die Reaktion geeigneter Alkylhalogenide mit 2-Methoxypyrazin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 3-sek-Butyl-2-methoxypyrazin durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Das Verfahren beinhaltet die gleichen grundlegenden Reaktionsprinzipien, wird aber für die Großproduktion optimiert, wobei Faktoren wie Kosten, Effizienz und Umweltauswirkungen berücksichtigt werden .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-sek-Butyl-2-methoxypyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den 3-sek-Butyl-2-methoxypyrazin seine Wirkung entfaltet, beinhaltet seine Interaktion mit Riechrezeptoren in der Nasenhöhle. Die Verbindung bindet an spezifische Rezeptoren und löst einen Signaltransduktionsweg aus, der zur Wahrnehmung seines charakteristischen Geruchs führt. Die molekularen Zielstrukturen umfassen verschiedene Riechrezeptorproteine, und die beteiligten Signalwege sind Teil des umfassenderen Geruchssinnesystems.

Wissenschaftliche Forschungsanwendungen

Flavor Chemistry

1. Wine and Grape Aroma

2-sec-Butyl-3-methoxypyrazine is notably recognized for its contribution to the aroma profile of wines, particularly in Cabernet Sauvignon and Sauvignon Blanc. It imparts a characteristic "green bell pepper" note, which can significantly influence the sensory attributes of wine. The compound's detection in grapes suggests that it may be a biomarker for specific grape varieties, impacting wine quality and consumer preference .

Table 1: Aroma Characteristics of this compound

| Compound | Aroma Description | Concentration Range (ng/L) |

|---|---|---|

| This compound | Green bell pepper, earthy | 10 - 100 |

2. Food Products

Beyond wine, 2-SB3MP has been identified in various food products such as root vegetables and pulses. Its presence contributes to the overall flavor complexity and can be used to enhance the sensory experience of these foods .

Ecological Interactions

1. Insect Behavior

Research has shown that this compound plays a role in insect behavior, particularly as an aggregative cue in certain beetle species. Laboratory studies indicate that this compound can influence mating systems by attracting or repelling specific insect populations based on concentration levels. For instance, male beetles of Labidostomis lusitanica exhibit varying responses to different concentrations of 2-SB3MP, which suggests its potential use in ecological studies and pest management strategies .

Table 2: Insect Behavioral Responses to this compound

| Concentration (µg) | Male Response | Female Response |

|---|---|---|

| 0.1 | Neutral | Neutral |

| 1 | Attraction | Preference |

| 10 | Aversive | Neutral |

Potential Applications in Pest Management

Given its role as an insect cue, there is potential for utilizing this compound in integrated pest management (IPM) strategies. By manipulating the concentrations of this compound, researchers could develop attractants or repellents tailored to specific pest species, thereby enhancing control measures without relying solely on chemical pesticides .

Case Studies

1. Wine Aroma Profiling

A study on multi-residue off-flavor profiling in wine highlighted the significance of methoxypyrazines, including 2-SB3MP, in determining wine quality. The research utilized advanced analytical techniques such as stir bar sorptive extraction coupled with gas chromatography-mass spectrometry (GC-MS) to quantify these compounds accurately .

2. Insect Attraction Studies

In a controlled laboratory setting, experiments demonstrated that varying concentrations of 2-SB3MP elicited different electrophysiological responses from male and female beetles. The findings indicated that while lower concentrations attracted females, higher concentrations resulted in aversion among males, showcasing the compound's dual role depending on context .

Wirkmechanismus

The mechanism by which 3-sec-butyl-2-methoxypyrazine exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound | Molecular Formula | Substituents (Positions 2 and 3) | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-sec-Butyl-3-methoxypyrazine (SBMP) | C₉H₁₄N₂O | sec-Butyl (C2), Methoxy (C3) | 166.22 | 24168-70-5 |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | C₉H₁₄N₂O | Isobutyl (C2), Methoxy (C3) | 166.22 | 24683-00-9 |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | C₈H₁₂N₂O | Isopropyl (C2), Methoxy (C3) | 152.20 | 25773-40-4 |

Key Differences :

Odor Thresholds and Sensory Profiles

Synergistic Effects: In wine, sub-threshold concentrations of SBMP, IBMP, and IPMP can interact to amplify "green" notes, even when individual levels are undetectable .

Contrasting Defensive Roles :

Food and Beverage Industry

- Wine: SBMP is a marker of varietal character in Cabernet Sauvignon grapes but is considered an off-flavor at high concentrations .

- Pea Flour: SBMP and IBMP contribute to undesirable "green" and "earthy" notes in pea-based products, necessitating supercritical CO₂ extraction for flavor mitigation .

Ecological Studies

Biologische Aktivität

2-sec-Butyl-3-methoxypyrazine (SBMP) is an organic compound belonging to the class of methoxypyrazines, known for their distinctive sensory properties. This compound has garnered attention due to its biological activities, particularly in ecological and sensory contexts. Its molecular formula is CHNO, with a molecular weight of approximately 166.22 g/mol. The structure features a pyrazine ring with a methoxy group at the third position and a sec-butyl group at the second position, contributing to its unique aroma and potential biological functions.

Sensory Properties

SBMP is widely recognized for its role in imparting flavor and aroma to various foods and beverages, especially in wines and certain plant species. Its presence can significantly influence flavor perception, making it a subject of interest in food science research . In grapes and wines, SBMP contributes to the characteristic aroma profiles that are desirable in wine production .

Ecological Roles

Research indicates that SBMP may serve ecological functions, particularly in insect behavior. It has been identified as a deterrent against predators due to its strong odor, which may play a role in defense mechanisms for certain species . For example, studies on ladybugs have shown that SBMP can act as a signaling compound, potentially aiding in communication among individuals or deterring predators.

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate these effects fully. The compound's ability to inhibit microbial growth could have implications for food preservation and safety .

Case Study 1: Insect Behavior

A study investigating the behavioral responses of insects to SBMP revealed that both male and female insects exhibited a dose-dependent response to the compound. Electroantennographic (EAG) recordings indicated that females showed greater sensitivity to SBMP than males when exposed to varying concentrations. This suggests that SBMP may function as an aggregative cue in certain insect species, facilitating mating or social interactions .

| Insect Species | Response Type | Concentration (µg) | EAG Response (mV ± SEM) |

|---|---|---|---|

| Labidostomis lusitanica | Male | 1 | 5.3 ± 0.5 |

| Labidostomis lusitanica | Female | 10 | 12.7 ± 0.8 |

| Labidostomis lusitanica | Male | 100 | 9.8 ± 0.6 |

Case Study 2: Flavor Contribution

In another study focusing on flavor compounds in carrots, SBMP was identified as a significant contributor to the overall aroma profile. The study highlighted the importance of methoxypyrazines in enhancing the sensory attributes of various vegetables, including carrots .

Synthesis and Analytical Methods

The synthesis of SBMP typically involves several key reactions, including condensation reactions involving α,β-dicarbonyl compounds and amino acids. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed analytical techniques for identifying and quantifying SBMP in various matrices such as food products and biological samples .

Q & A

Basic Research Questions

Q. What are the primary natural sources and biological roles of 2-sec-butyl-3-methoxypyrazine?

- Methodological Answer : The compound is naturally synthesized by organisms such as the wood tiger moth (Arctia plantaginis) as a chemical defense against avian predators , ladybugs (Coccinellidae) in their defensive secretions , and plants like parsnip (Pastinaca sativa) . It also occurs in grapes and wines as a flavor constituent . To confirm its presence, researchers should use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), validated against reference standards. Ecological roles are determined via bioassays comparing predator behavior (e.g., birds vs. ants) .

Q. What analytical techniques are recommended for quantifying trace levels of this compound in complex matrices like wine?

- Methodological Answer : A validated LC-APCI-MS/MS method is optimal, as electrospray ionization (ESI) may suffer matrix quenching effects in wine . Sample preparation involves distillation, solvent extraction (e.g., dichloromethane), and preconcentration. Key parameters include a limit of detection (LOD) of 0.03 ng/L and quantification (LOQ) of 0.10 ng/L. Internal standards (e.g., deuterated analogs) are critical for accuracy in trace analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (N100/P3 filters) for inhalation risks, nitrile gloves, and full-body chemical-resistant clothing . Storage requires airtight containers in cool, dry conditions to prevent degradation. Emergency procedures include immediate rinsing for eye/skin contact and avoiding ignition sources due to flammability risks .

Advanced Research Questions

Q. How do methodological challenges in matrix effects influence ionization technique selection for MS-based analysis of methoxypyrazines?

- Methodological Answer : Matrix complexity (e.g., polyphenols in wine) can suppress ESI signals, necessitating atmospheric pressure chemical ionization (APCI) for improved sensitivity . Researchers must validate ionization efficiency via spike-and-recovery experiments and optimize chromatographic separation (e.g., C18 columns with gradient elution) to mitigate interference .

Q. What experimental approaches assess the ecological role of this compound in predator-specific chemical defense?

- Methodological Answer : Dual-predator bioassays are critical. For example:

- Birds : Offer treated vs. untreated food (e.g., oats soaked with 0.1–1 ng/µl SBMP) and measure consumption latency/aversion .

- Ants : Use sugar solutions with/without SBMP to test repellency via choice assays . Statistical models (e.g., generalized linear mixed models) account for predator-specific responses and dose dependencies .

Q. How should researchers address contradictions in methoxypyrazine data, such as variable concentrations in wines lacking geographic/vintage correlations?

- Methodological Answer : Contradictions may arise from environmental factors (e.g., microbial activity, vineyard practices) or analytical variability. Mitigation strategies include:

- Standardized Sampling : Control for grape maturity, fermentation conditions, and storage .

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle variables like soil composition or climate .

- Interlaboratory Validation : Harmonize protocols (e.g., ISO 17025) for cross-study comparability .

Key Research Findings

- Ecological Specificity : SBMP deters birds but not ants, highlighting evolutionary adaptation in chemical defense .

- Analytical Sensitivity : LC-APCI-MS/MS outperforms GC methods in wine analysis, achieving sub-ng/L detection .

- Biosynthesis : De novo synthesis in moths suggests independent pathways from dietary sequestration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.